N-(2-(4-(2-phenoxypropanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
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Overview
Description
The compound is a piperazine derivative. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . The C-7 multi-ring substituents were chosen with the intent of substantially modifying physicochemical properties (size, charge, lipophilicity) in order to improve the pharmacokinetic profile, alter bacterial cell penetrability affecting permeability-based antibiotic resistance, improve DNA-topoisomerase complex binding mode and possibly gain anti-biofilm activity as an adjuvant mechanism of action .
Synthesis Analysis
While specific synthesis information for this compound is not available, piperazine derivatives are often synthesized by N-alkylation of piperazine with various alkylating agents .Scientific Research Applications
Catalytic Applications
The study by Wang et al. (2006) explored l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, showing that certain structural features are critical for high enantioselectivity and effectiveness in catalysis Wang, Cheng, Wu, Wei, & Sun, 2006.
Antipsychotic Agents Evaluation
Norman et al. (1996) synthesized heterocyclic analogues of 1192U90, including thiophene and pyridine carboxamides, and evaluated them as potential antipsychotic agents. These compounds showed promising in vitro and in vivo activities Norman, Navas, Thompson, & Rigdon, 1996.
Synthesis and Structural Analysis
Balaban et al. (2008) conducted a synthesis and crystal structure analysis of N,N′-bis((thiophene-2-carboxamido)propyl)piperazine, providing insights into the molecular structure and potential applications of such compounds Balaban, Çolak, Ünver, Erk, Durlu, & Zengin, 2008.
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been found to interact with dopamine receptors
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to act as ligands for dopamine receptors . As a ligand, the compound would bind to the receptor and modulate its activity. The specific changes resulting from this interaction would depend on the nature of the receptor and the type of ligand-receptor interaction.
Biochemical Pathways
These pathways play crucial roles in a variety of physiological processes, including motor control, reward, and the release of various hormones .
Pharmacokinetics
The compound’s drug likeness or “drugability” has been evaluated according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. If the compound does interact with dopamine receptors, it could potentially influence neuronal signaling and thereby affect a variety of physiological processes .
Properties
IUPAC Name |
N-[2-[4-(2-phenoxypropanoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S.ClH/c1-16(26-18-5-3-2-4-6-18)20(25)23-12-10-22(11-13-23)9-8-21-19(24)17-7-14-27-15-17;/h2-7,14-16H,8-13H2,1H3,(H,21,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQVKCRXCAEKBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CCNC(=O)C2=CSC=C2)OC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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